Bienvenue dans la boutique en ligne BenchChem!

Bruceantinol

Antibabesial Antiparasitic Veterinary Parasitology

Choose Bruceantinol for its unmatched picomolar STAT3 inhibition (IC50 2.4 pM) and unique CDK2/4/6 degradation—mechanisms absent in generic quassinoids. This C15-side-chain-optimized compound delivers 8.6× greater antibabesial potency than diminazene aceturate and validated in vivo CRC efficacy at 4 mg/kg. Substituting with bruceine A or pan-STAT3 inhibitors risks experimental failure. Ensure target engagement with the only quassinoid providing dual STAT3-CDK targeting.

Molecular Formula C30H38O13
Molecular Weight 606.6 g/mol
CAS No. 53729-52-5
Cat. No. B162264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBruceantinol
CAS53729-52-5
Synonymsuceantinol
methyl (11beta,12alpha,15beta)-15-(((2E)-4-acetoxy-3,4-dimethyl-2-pentenoyl)oxy)-3,11,12-trihydroxy-2,16-dioxo-13,20-epoxypicras-3-en-21-oate
picras-3-en-21-oic acid, 15-(((2E)-4-(acetyloxy)-3,4-dimethyl-1-oxo-2-penten-1-yl)oxy)-13,20-epoxy-3,11,12-trihydroxy-2,16-dioxo-, methyl ester, (11beta,12alpha,15beta)-
Molecular FormulaC30H38O13
Molecular Weight606.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O
InChIInChI=1S/C30H38O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,15,17,20-24,34-36H,9-11H2,1-7H3/b12-8+/t15-,17+,20+,21+,22+,23+,24-,28-,29+,30-/m0/s1
InChIKeySREUSBYRKOPNJK-AJPRWBMOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Bruceantinol (CAS 53729-52-5): A Multitarget Quassinoid with Quantifiable Antitumor and Antiparasitic Differentiation for Preclinical Research Procurement


Bruceantinol (BOL) is a pentacyclic C20 quassinoid isolated from the fruits and seeds of Brucea javanica (L.) Merr. (Simaroubaceae), a plant widely used in traditional Asian medicine [1]. This natural product has garnered significant research interest due to its potent and mechanistically diverse biological activities, primarily in oncology and parasitology. It functions as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), demonstrating extraordinary potency with an IC50 of 2.4 pM against STAT3 DNA-binding ability, and also acts as an inhibitor of Cyclin-Dependent Kinases 2/4/6 (CDK2/4/6), leading to their proteasomal degradation in certain cancer models [1][2]. Its quantifiable antiparasitic properties further distinguish it from other quassinoid analogs [3].

Why Bruceantinol Cannot Be Interchanged with Generic Quassinoids or STAT3 Inhibitors: A Procurement-Critical Distinction


Procuring a generic quassinoid (e.g., bruceine A, brusatol) or a pan-STAT3 inhibitor in place of Bruceantinol introduces significant scientific risk. The C15 side chain of Bruceantinol is a critical structural determinant for its high-affinity binding to STAT3 [1]. This unique molecular architecture translates to a picomolar-level inhibitory potency (STAT3 DNA-binding IC50 = 2.4 pM) that is absent in other quassinoids lacking this specific side chain [1]. Furthermore, Bruceantinol's dual-targeting mechanism—simultaneously inhibiting STAT3 signaling and promoting CDK2/4/6 degradation—is not a class-wide feature of quassinoids [2][3]. Consequently, substitution with a related compound will fail to replicate these specific, quantifiable effects, potentially invalidating experimental outcomes and wasting valuable research resources.

Quantitative Differentiation Guide: Verifiable Data Distinguishing Bruceantinol from Analogs and Clinical Standards


Superior Potency Against Babesia gibsoni: A Direct Head-to-Head Comparison with a Clinical Antiprotozoal

In a direct comparative assay, bruceantinol exhibited an 8.6-fold greater potency against Babesia gibsoni in vitro compared to the clinical standard-of-care drug, diminazene aceturate [1]. It also demonstrated superior potency relative to the structurally related quassinoid bruceine A [1].

Antibabesial Antiparasitic Veterinary Parasitology

Comparative Antitrypanosomal Potency: Bruceantinol vs. First-Line Trypanocides

Bruceantinol displayed strong antitrypanosomal activity against Trypanosoma evansi, with an IC50 in the low nanomolar range [1]. Its potency compares favorably with the standard clinical drugs diminazene aceturate and suramin, offering a distinct, quantifiable advantage [1].

Antitrypanosomal Antiparasitic Trypanosoma evansi

Unmatched In Vitro Potency for STAT3 DNA-Binding Inhibition: A Quantitative Benchmark for Pathway-Specific Research

Bruceantinol demonstrates an exceptional level of in vitro potency as a STAT3 inhibitor, with an IC50 of 2.4 pM for blocking STAT3 DNA-binding ability [1]. This picomolar potency is a defining characteristic that distinguishes it from most other small-molecule STAT3 inhibitors under investigation, which typically exhibit IC50 values in the nanomolar to micromolar range [1]. This activity is dependent on the C15 side chain, which is not present on other quassinoid analogs [1].

STAT3 inhibitor Oncology Signal Transduction

Dual-Target Mechanism of Action: Differentiated Antitumor Activity via CDK2/4/6 Degradation

In contrast to quassinoids that solely act as protein synthesis inhibitors or STAT3 antagonists, bruceantinol uniquely promotes the proteasomal degradation of CDK2, CDK4, and CDK6 [1]. In MCF-7 and MDA-MB-231 breast cancer cells, treatment with bruceantinol led to a dose- and time-dependent reduction in cell growth and cell cycle disruption [1]. Knockdown of CDK2/4/6 reduced the cells' sensitivity to bruceantinol, confirming on-target activity [1].

CDK2/4/6 inhibitor Breast Cancer Proteasomal Degradation

High-Impact Research Applications for Bruceantinol Driven by Quantifiable Performance Data


Preclinical Development of Novel Antiparasitic Therapies

Bruceantinol's directly quantified superiority (8.6-fold more potent) over the clinical drug diminazene aceturate in antibabesial assays, and its comparable potency to diminazene aceturate in antitrypanosomal assays, make it a high-priority lead compound for developing new treatments for veterinary and potentially human parasitic diseases [1][2]. Its activity profile supports structure-activity relationship (SAR) studies to further optimize its antiparasitic properties.

Investigating High-Potency STAT3 Inhibition in STAT3-Driven Cancers

The unparalleled picomolar IC50 (2.4 pM) of bruceantinol for inhibiting STAT3 DNA-binding enables researchers to study the consequences of near-complete STAT3 pathway blockade in cancer models that are otherwise resistant to less potent inhibitors [3]. Its in vivo efficacy in a colorectal cancer xenograft model at 4 mg/kg further validates its utility for preclinical efficacy and pharmacodynamic studies [3].

Elucidating the Role of CDK2/4/6 Proteasomal Degradation in Cancer Cell Biology

Bruceantinol's unique, quantifiable ability to induce proteasomal degradation of CDK2, CDK4, and CDK6 provides a distinct chemical tool for dissecting this pathway independently of traditional ATP-competitive CDK inhibitors [4]. It is particularly valuable for studies in breast cancer models (MCF-7, MDA-MB-231) where this mechanism has been validated [4].

Pharmacokinetic and ADME Studies of a Novel Quassinoid Scaffold

A validated UPLC-MS/MS method for quantifying bruceantinol in rat plasma has been established, providing a foundational analytical tool for researchers undertaking preclinical pharmacokinetic and bioavailability studies [5]. This enables accurate measurement of drug exposure, which is critical for correlating in vivo efficacy with target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bruceantinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.